

Valtrate hydrine B4 chemical structure and properties

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Compound of Interest

Compound Name: Valtrate hydrine B4

Cat. No.: B2825255

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Valtrate Hydrine B4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valtrate hydrine B4 is a naturally occurring iridoid compound isolated from plant species of the Valeriana genus, notably Valeriana jatamansi.[1] As a member of the valepotriate class of monoterpenoids, it has garnered scientific interest for its pronounced biological activities, primarily as an antifungal and a sedative-anxiolytic agent.[2][3][4] Its therapeutic potential is linked to its interaction with key physiological pathways, including the modulation of GABA-A receptors in the central nervous system. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for the study of **Valtrate hydrine B4**. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Chemical Structure and Identification

Valtrate hydrine B4 is a complex monoterpenoid characterized by a central iridoid skeleton with multiple ester functionalities. Its chemical identity is established by the following identifiers:

Identifier	Value
IUPAC Name	3-Methyl-butyric acid (1S,6S,7R,7aS)-4-acetoxymethyl-7-hydroxy-1-(3-methyl-butyryloxy)-7-(3-methyl-butyryloxymethyl)-1,6,7,7a-tetrahydro-cyclopenta[c]pyran-6-yl ester
CAS Number	18296-48-5
Molecular Formula	C27H40O10
Molecular Weight	524.60 g/mol
SMILES String	<chem>CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O</chem>
Synonyms	Isovaleroxyvaltrate hydrin, Valtrathydrin B1

Physicochemical Properties

The known physicochemical properties of **Valtrate hydrine B4** are summarized below. It is important to note that while several properties have been reported, specific quantitative data for melting point, boiling point, and pKa are not readily available in the current literature.

Property	Value/Description
Appearance	Off-white to light yellow solid powder.[5]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Purity	Commercially available with purity >95% to >98% (HPLC).
Storage	Recommended to be stored at 4°C for short-term and -20°C to -80°C for long-term in a sealed container, away from moisture and light.
LogP	3.21350
PSA (Polar Surface Area)	134.66000

Spectroscopic Data

While commercial suppliers confirm the structure of **Valtrate hydrine B4** using spectroscopic methods, detailed public data is scarce. However, analysis of the related compound, valtrate, provides insights into the expected mass spectrometry fragmentation patterns.

Spectroscopic Data	Description
Mass Spectrometry	The fragmentation of the related compound, valtrate, under positive ion mode shows a characteristic loss of acyloxy groups. The pyranoid ring is prone to fracture, forming key fragment ions.
NMR Spectroscopy	While specific chemical shift data for Valtrate hydrine B4 is not widely published, commercial vendors confirm its structure using NMR.
Infrared (IR) Spectroscopy	Specific IR absorption data for Valtrate hydrine B4 is not readily available in the literature.

Biological Activities and Signaling Pathways

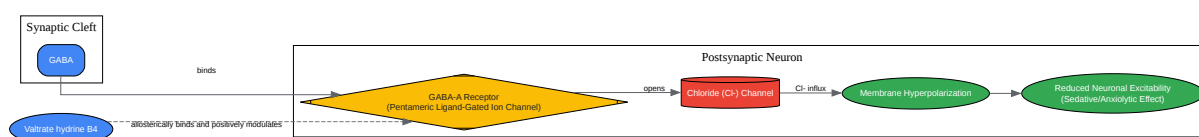
Valtrate hydrine B4 exhibits two primary, well-documented biological activities: antifungal and sedative-anxiolytic.

Antifungal Activity

Valtrate hydrine B4 has demonstrated notable antifungal properties. A key study by Fuzzati et al. (1996) identified it as an active antifungal constituent of *Valeriana capense* against the plant pathogenic fungus *Cladosporium cucumerinum*.

Sedative-Anxiolytic Activity and GABA-A Receptor Modulation

The sedative and anxiolytic effects of **Valtrate hydrine B4** are attributed to its interaction with the central nervous system, specifically through the modulation of gamma-aminobutyric acid (GABA) receptors. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.



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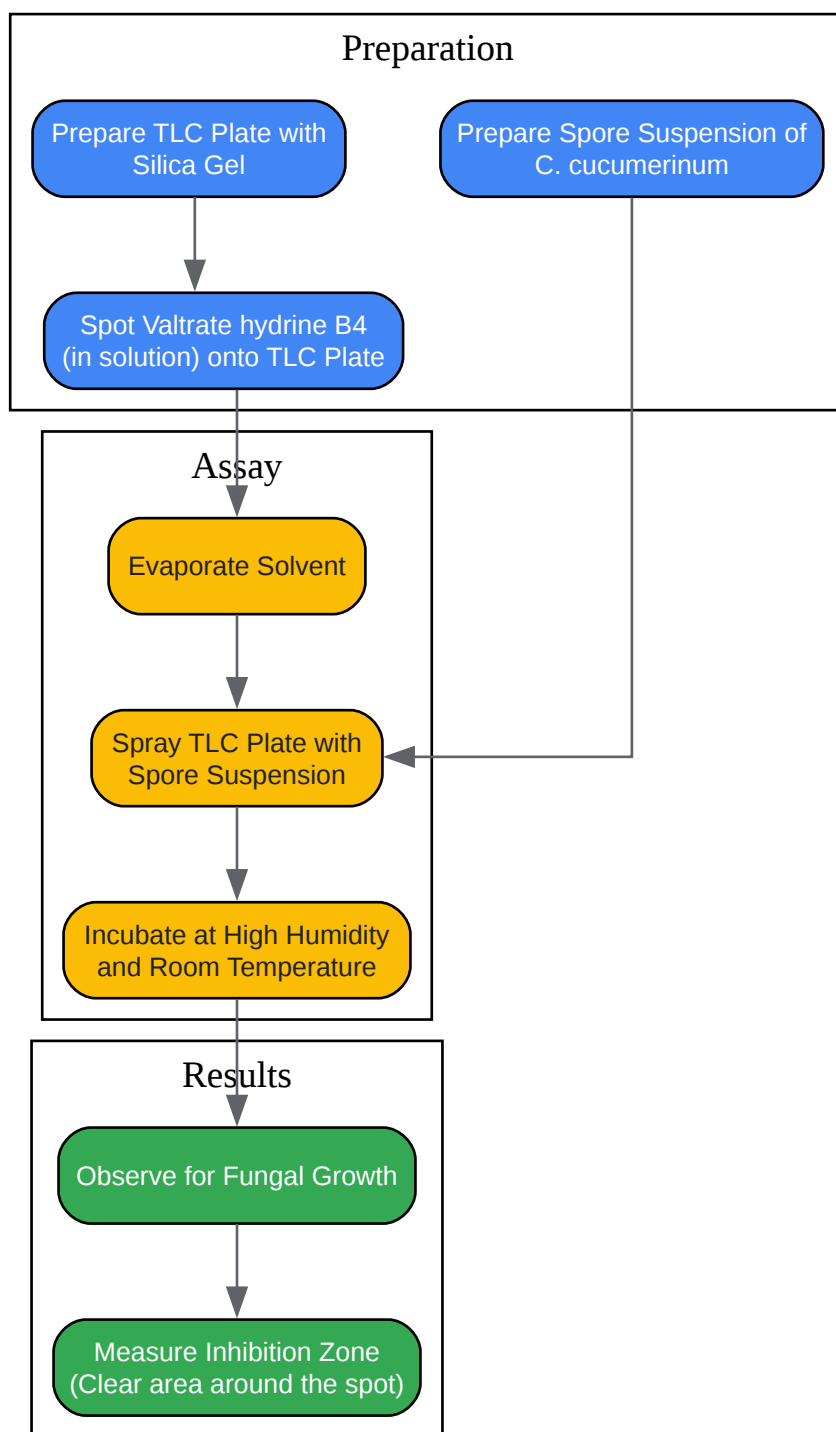
Caption: GABA-A receptor modulation by **Valtrate hydrine B4**.

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of **Valtrate hydrine B4**.

Antifungal Activity Assay against *Cladosporium cucumerinum*

The following protocol is based on the methodology for antifungal bioassays against *C. cucumerinum*.



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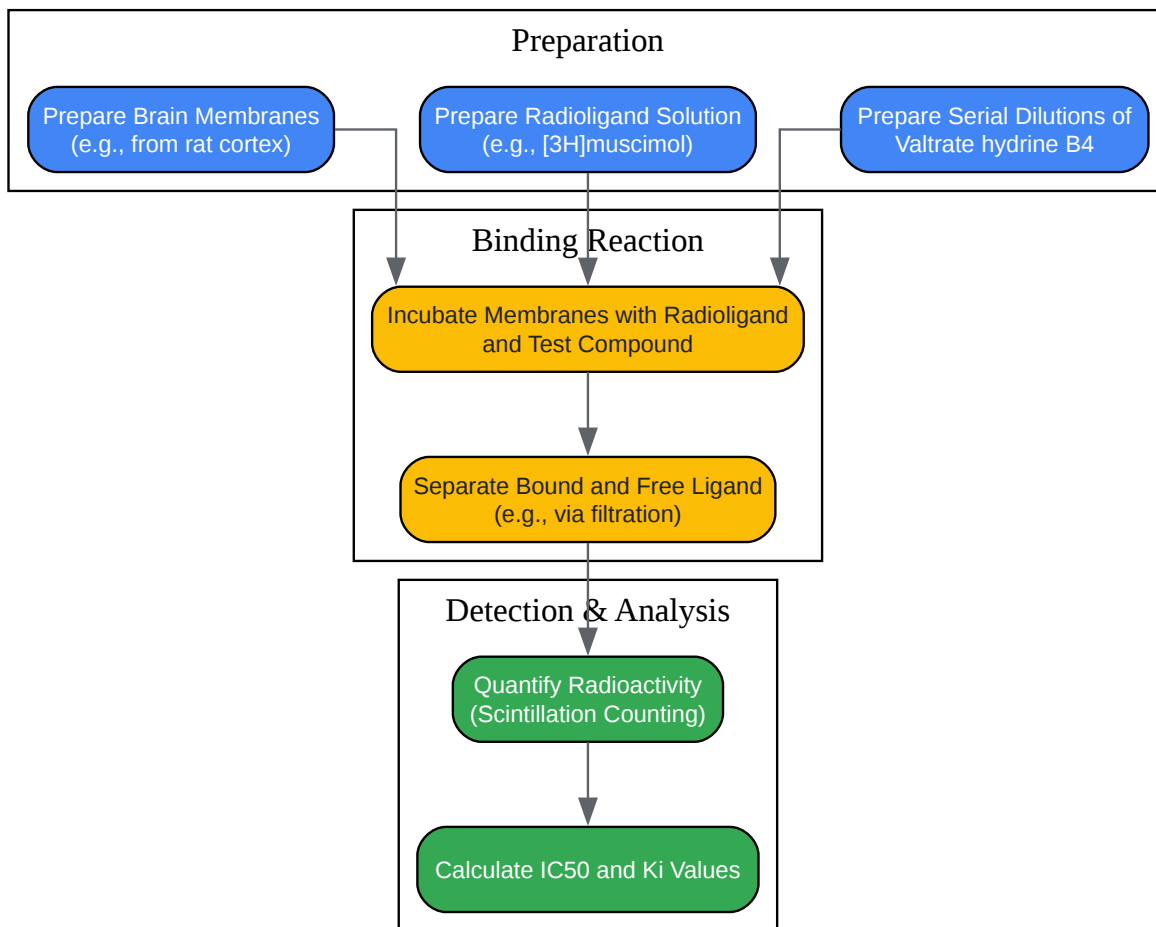
Caption: Workflow for the antifungal bioautography assay.

Methodology:

- Preparation of Fungal Culture: *Cladosporium cucumerinum* is cultured on a suitable medium, such as potato dextrose agar, until sufficient sporulation is observed.
- Preparation of Spore Suspension: A spore suspension is prepared by washing the surface of the fungal culture with a sterile aqueous medium. The concentration of spores is adjusted to an appropriate density (e.g., 2×10^6 spores/ml).
- Preparation of Test Plates: Thin-layer chromatography (TLC) plates with a silica gel stationary phase are used.
- Application of **Valtrate hydrine B4**: A solution of **Valtrate hydrine B4** at a known concentration is spotted onto the TLC plate. A solvent blank is also spotted as a negative control.
- Bioautography: After the solvent has evaporated, the TLC plate is sprayed with the prepared spore suspension until it is evenly moist.
- Incubation: The plate is incubated in a humid chamber at room temperature for 2-3 days to allow for fungal growth.
- Observation and Data Collection: Fungal growth will be visible as a greyish-green lawn on the plate. Antifungal activity is indicated by a clear zone of inhibition around the spot where **Valtrate hydrine B4** was applied. The diameter of this zone is measured to quantify the antifungal activity.

GABA-A Receptor Binding Assay

The following is a generalized radioligand binding assay protocol to determine the affinity of **Valtrate hydrine B4** for the GABA-A receptor.



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Caption: Workflow for a GABA-A receptor radioligand binding assay.

Methodology:

- Preparation of Brain Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the crude synaptic membrane fraction containing GABA-A receptors.
- Binding Assay:
 - Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol).

- The incubation is carried out in the presence of varying concentrations of **Valtrate hydrine B4** (the competitor).
- Control tubes are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A agonist like unlabeled GABA).
- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
- Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of **Valtrate hydrine B4** that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Valtrate hydrine B4 is a promising natural product with well-defined antifungal and sedative-anxiolytic properties. Its mechanism of action via positive allosteric modulation of the GABA-A receptor makes it a compound of interest for the development of novel therapeutics for anxiety and sleep disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding of **Valtrate hydrine B4**.

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